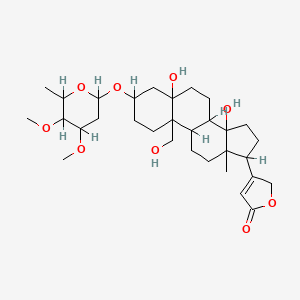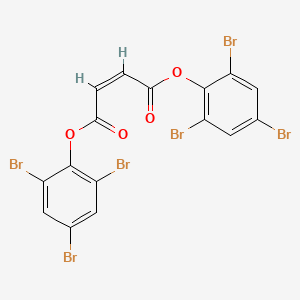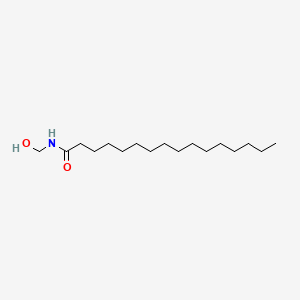
N-(Hydroxymethyl)hexadecan-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydroxymethyl)hexadecan-1-amide is an organic compound with the molecular formula C17H35NO2. It is a derivative of hexadecanamide, where a hydroxymethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hydroxymethyl)hexadecan-1-amide can be synthesized through the reaction of hexadecanamide with formaldehyde under basic conditions. The reaction typically involves the following steps:
- Dissolve hexadecanamide in a suitable solvent such as methanol or ethanol.
- Add formaldehyde solution to the mixture.
- Adjust the pH to a basic level using a base such as sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxymethyl)hexadecan-1-amide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Hexadecanoic acid.
Reduction: N-(Hexadecyl)amine.
Substitution: Various substituted amides depending on the reagent used.
Scientific Research Applications
N-(Hydroxymethyl)hexadecan-1-amide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)hexadecan-1-amide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The amide group can participate in various biochemical reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(Hydroxymethyl)octadecan-1-amide
- N-(Hydroxymethyl)stearamide
- N-(Hydroxymethyl)palmitamide
Uniqueness
N-(Hydroxymethyl)hexadecan-1-amide is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Its hydroxymethyl group provides additional reactivity compared to other amides, making it valuable in various applications.
Properties
CAS No. |
24537-30-2 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N-(hydroxymethyl)hexadecanamide |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)18-16-19/h19H,2-16H2,1H3,(H,18,20) |
InChI Key |
IKBNHLXERSPTKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
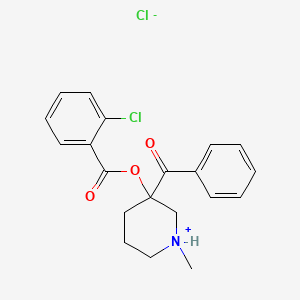
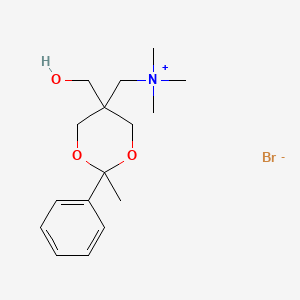
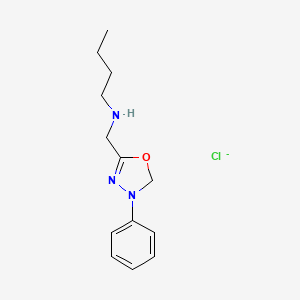

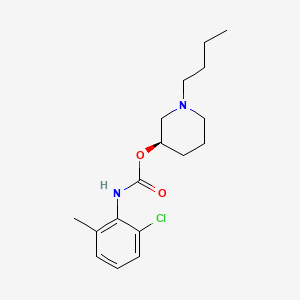
![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)
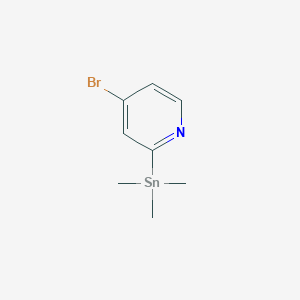
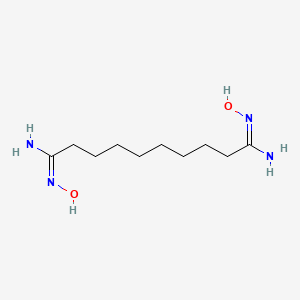
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
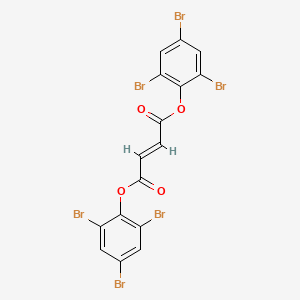
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
